N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))-
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Overview
Description
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenoxy group, which is known to impart specific chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxy group.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxyurea Formation: The final step involves the reaction of the coupled product with hydroxylamine to form the hydroxyurea moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- is unique due to its specific fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
132339-70-9 |
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Molecular Formula |
C17H17FN2O3 |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
1-[(E,2R)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21)/b6-5+/t12-/m1/s1 |
InChI Key |
UAIYNMRLUHHRMF-BTDICHCPSA-N |
Isomeric SMILES |
C[C@H](/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Origin of Product |
United States |
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